

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" supplier and purchasing information

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Compound of Interest

Compound Name: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Cat. No.: B1670739

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Application Notes and Protocols for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, is a piperazine-derived organophosphorus compound featuring two bis(aziridinyl)phosphinyl groups. Its structural characteristics, particularly the presence of reactive aziridine rings, classify it as a bifunctional alkylating agent. Such agents are known to exert cytotoxic effects by forming covalent bonds with biological macromolecules, most notably DNA. This document provides an overview of available supplier information, the general mechanism of action for this class of compounds, and representative experimental protocols for the evaluation of its cytotoxic potential. Due to the limited publicly available data specific to this compound, the protocols provided are based on established methodologies for analogous alkylating agents.

Supplier and Purchasing Information

The acquisition of **1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine** for research purposes requires sourcing from specialized chemical suppliers. The following table summarizes the

available information for potential vendors. Researchers are advised to contact the suppliers directly to obtain the most current product specifications, availability, and pricing.

Supplier	Product Name	CAS Number	Molecular Formula	Price (USD)	Contact Information	Notes
Matrix Scientific	1,4-Bis[bis(1-aziridinyl)phosphoryl]piperazine	738-99-8	$C_{12}H_{24}N_6O_2P_2$	\$189.00 / 500mg	Tel: 803-788-9494	Price listed on ChemicalBook. Direct confirmation of purity and availability is recommended.
BLDpharm	Piperazine-1,4-bis[di(aziridin-1-yl)phosphine oxide]	738-99-8	$C_{12}H_{24}N_6O_2P_2$	Not specified	Website: bldpharm.com	Researchers should inquire directly about product specifications and purchasing details.
Echemi	1,4-Bis[bis(1-aziridinyl)phosphiny]piperazine	738-99-8	$C_{12}H_{24}N_6O_2P_2$	Not specified	Website: echemi.com	Acts as a platform connecting buyers with various suppliers; direct contact for specific supplier information

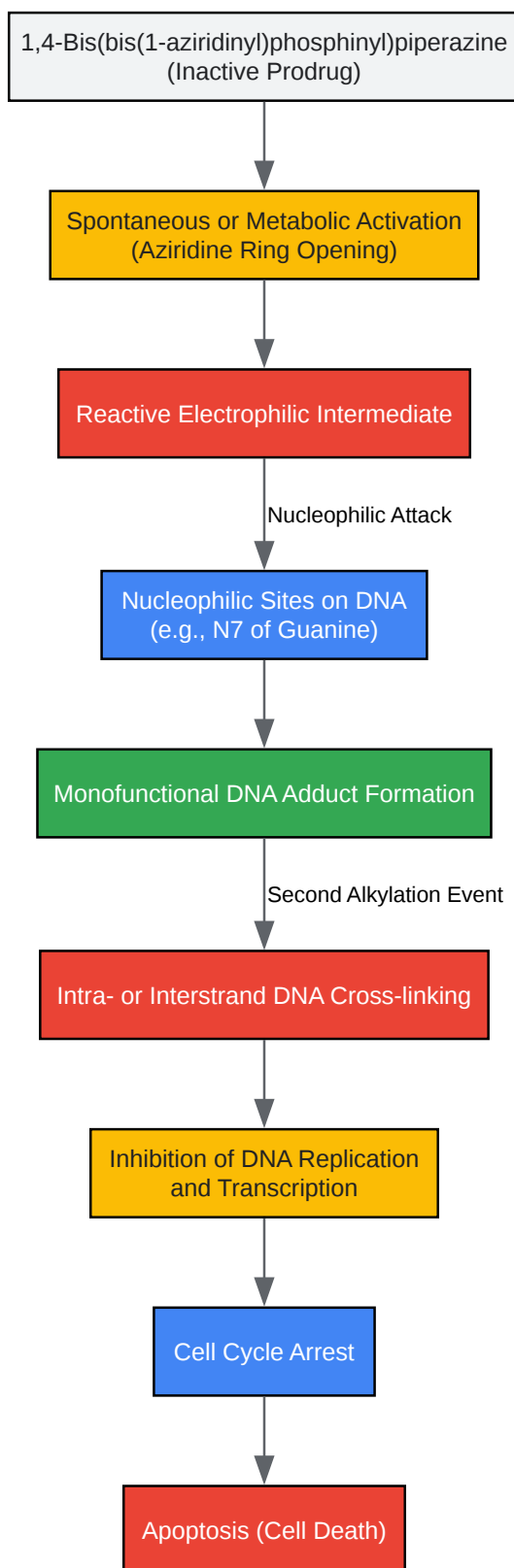
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necessary.

Mechanism of Action: DNA Alkylation

As a bifunctional alkylating agent, **1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine** is presumed to exert its cytotoxic effects primarily through the alkylation of DNA. The proposed mechanism involves the following key steps:

- **Activation:** The strained aziridine rings are susceptible to nucleophilic attack, leading to ring-opening and the formation of a reactive electrophilic species.
- **DNA Adduct Formation:** The activated compound can then react with nucleophilic sites on DNA bases, most commonly the N7 position of guanine.
- **Cross-linking:** Being a bifunctional agent, one molecule of the compound can react with two different DNA bases, leading to the formation of interstrand or intrastrand cross-links.
- **Cellular Consequences:** These DNA lesions disrupt essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).^{[1][2]}

The following diagram illustrates the general mechanism of action for bifunctional alkylating agents.



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Caption: General mechanism of action for bifunctional DNA alkylating agents.

Experimental Protocols

While specific experimental data for **1,4-Bis(bis(1-aziridiny)phosphinyl)piperazine** is scarce in publicly available literature, its classification as a cytotoxic agent allows for the application of standard in vitro assays to determine its biological activity. The following are detailed protocols for assessing cytotoxicity and DNA damage, which are central to the compound's presumed mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

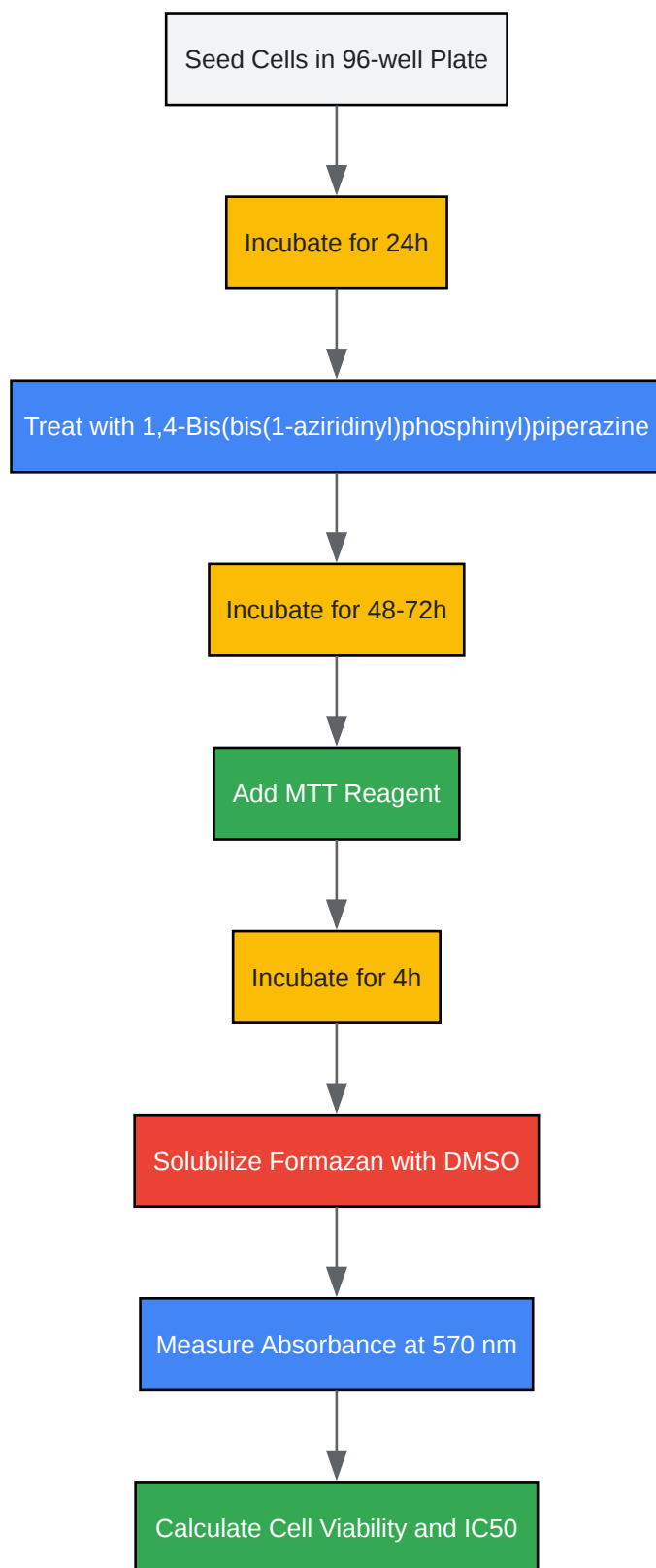
- **1,4-Bis(bis(1-aziridiny)phosphinyl)piperazine**
- Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl Sulfoxide (DMSO)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **1,4-Bis(bis(1-aziridiny)phosphinyl)piperazine** in DMSO.
 - Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
 - Incubate for 48-72 hours.
- MTT Addition and Incubation:
 - After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium from each well.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the compound concentration to determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited).



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Caption: Workflow for the in vitro MTT cytotoxicity assay.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage at the level of individual cells. It is particularly useful for assessing the DNA-damaging potential of alkylating agents.

Materials:

- **1,4-Bis(bis(1-aziridiny)phosphinyl)piperazine**
- Cancer cell line of interest
- Complete cell culture medium
- PBS
- Low melting point agarose (LMA)
- Normal melting point agarose (NMA)
- Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
- Electrophoresis buffer (1 mM EDTA, 300 mM NaOH, pH > 13)
- Neutralization buffer (0.4 M Tris, pH 7.5)
- DNA stain (e.g., SYBR Green, propidium iodide)
- Microscope slides
- Electrophoresis tank
- Fluorescence microscope with appropriate filters

Procedure:

- Cell Treatment:
 - Treat cells with various concentrations of **1,4-Bis(bis(1-aziridiny)phosphinyl)piperazine** for a short duration (e.g., 2-4 hours).

- Slide Preparation:
 - Coat microscope slides with a layer of 1% NMA and allow it to solidify.
 - Harvest the treated cells and resuspend them in PBS at a concentration of 1×10^5 cells/mL.
 - Mix the cell suspension with 0.5% LMA at 37°C and pipette onto the pre-coated slides.
 - Cover with a coverslip and allow to solidify on ice.
- Cell Lysis:
 - Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.
- DNA Unwinding and Electrophoresis:
 - Place the slides in a horizontal electrophoresis tank filled with cold electrophoresis buffer.
 - Allow the DNA to unwind for 20-40 minutes.
 - Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
- Neutralization and Staining:
 - Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes. Repeat twice.
 - Stain the DNA by adding a drop of a fluorescent DNA stain to each slide.
- Visualization and Analysis:
 - Visualize the slides using a fluorescence microscope.

- Capture images and analyze them using comet assay software to quantify the extent of DNA damage (e.g., by measuring the tail length and the percentage of DNA in the tail).

Safety Precautions

1,4-Bis(bis(1-aziridiny)phosphinyl)piperazine is expected to be a highly toxic and mutagenic compound due to its nature as an alkylating agent. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work should be conducted in a certified chemical fume hood. Waste should be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion

1,4-Bis(bis(1-aziridiny)phosphinyl)piperazine is a bifunctional alkylating agent with potential applications in cancer research. While specific data on its biological activity and experimental use are limited, the protocols provided here for assessing cytotoxicity and DNA damage offer a robust framework for its initial characterization. Researchers should exercise caution when handling this compound and consult the latest safety data sheets. Further investigation is warranted to elucidate its specific mechanism of action, efficacy in various cancer models, and potential for therapeutic development.

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